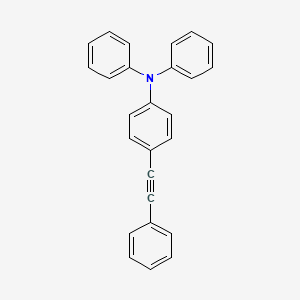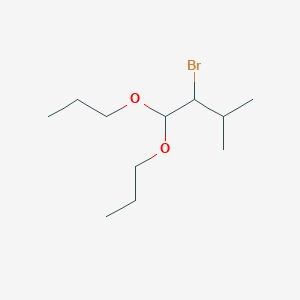
2-Bromo-3-methyl-1,1-dipropoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-1,1-dipropoxybutane is an organic compound with the molecular formula C11H23BrO2. It is a brominated derivative of butane, featuring two propoxy groups and a methyl group attached to the butane backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1,1-dipropoxybutane typically involves the bromination of 3-methyl-1,1-dipropoxybutane. This can be achieved through the reaction of 3-methyl-1,1-dipropoxybutane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-1,1-dipropoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
2-Bromo-3-methyl-1,1-dipropoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Chemical Biology: The compound is used to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-Bromo-3-methyl-1,1-dipropoxybutane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
1-Bromo-3-methylbutane: A simpler brominated butane derivative.
2-Bromo-2-methylbutane: Another brominated butane with a different substitution pattern.
1,1-Dipropoxybutane: The non-brominated analog of 2-Bromo-3-methyl-1,1-dipropoxybutane.
Uniqueness
This compound is unique due to the presence of both bromine and propoxy groups, which confer distinct reactivity and properties compared to other similar compounds. Its structure allows for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
CAS番号 |
106777-76-8 |
|---|---|
分子式 |
C11H23BrO2 |
分子量 |
267.20 g/mol |
IUPAC名 |
2-bromo-3-methyl-1,1-dipropoxybutane |
InChI |
InChI=1S/C11H23BrO2/c1-5-7-13-11(14-8-6-2)10(12)9(3)4/h9-11H,5-8H2,1-4H3 |
InChIキー |
LKWIGOMDOXUWTF-UHFFFAOYSA-N |
正規SMILES |
CCCOC(C(C(C)C)Br)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

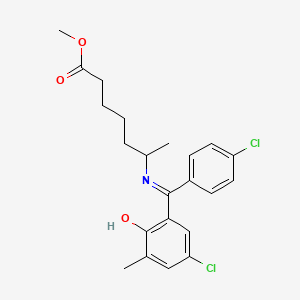
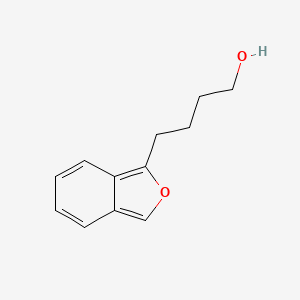
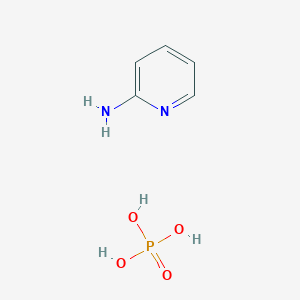
![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

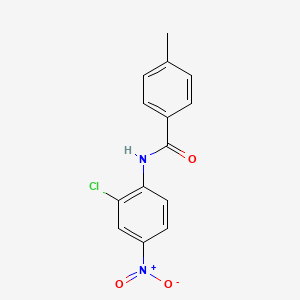

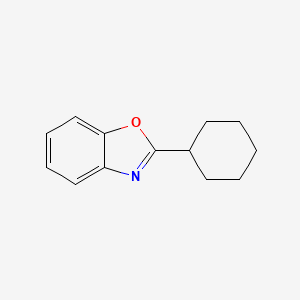
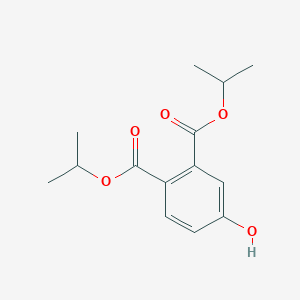

![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
